
4-propyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
Descripción general
Descripción
4-propyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C10H12N4S and its molecular weight is 220.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 27.9 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
The compound 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol and its derivatives have been explored for antimicrobial applications. For instance, the synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide and their subsequent evaluation for antimicrobial activities showcased moderate to good activity against various microbial strains, emphasizing the potential of these compounds in antimicrobial research (Bayrak et al., 2009). Similarly, the synthesis and pharmacological study of thiazolidinones and Mannich bases of 4-amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole revealed antimicrobial and antitubercular activities, suggesting their utility in addressing infectious diseases (Dave et al., 2007).
Corrosion Inhibition
Corrosion Inhibition
Pyridyl substituted triazole compounds have been investigated for their corrosion inhibition properties. Studies such as those on the Schiff's bases of pyridyl substituted triazoles demonstrated effective corrosion inhibition for mild steel in hydrochloric acid solutions, with high inhibition efficiencies being observed, highlighting the potential industrial applications of these compounds in protecting metals against corrosion (Ansari et al., 2014).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 4-propyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol is alpha-synuclein (α-syn), a protein that plays a significant role in Parkinson’s disease (PD) . α-syn is an intrinsically disordered protein that, under pathological conditions, forms amyloid aggregates leading to neurotoxicity and neurodegeneration .
Mode of Action
This compound interacts with α-syn, inhibiting its aggregation . The inhibition of α-syn aggregation is a key therapeutic strategy in PD, as the formation of intraneuronal inclusions, named Lewy bodies and Lewy neurites, is a common histopathological hallmark in PD patients .
Biochemical Pathways
The compound affects the biochemical pathway involving α-syn. In the misfolded state, α-syn aggregates into amyloid fibrils, leading to neuronal pathological inclusions located both in the neuron soma and in axons . These processes cause cytotoxicity through different mechanisms such as increased lipid membrane permeabilization, mitochondrial damage, and oxidative stress .
Pharmacokinetics
It was able to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia and affect the levels of PD markers after the administration of the same neurotoxin .
Result of Action
The compound’s action results in the prevention of α-syn aggregation, thereby reducing neurotoxicity and neurodegeneration . It also affects the levels of PD markers, indicating its potential therapeutic effect in PD .
Análisis Bioquímico
Biochemical Properties
4-propyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with alpha-synuclein, a protein associated with Parkinson’s disease, by preventing its aggregation . This interaction is crucial as it helps in reducing neurotoxicity and neurodegeneration. Additionally, this compound may interact with other enzymes involved in oxidative stress and inflammation, thereby modulating these biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to reduce the aggregation of alpha-synuclein in neuronal cells, thereby protecting them from oxidative stress and mitochondrial damage . This compound also affects the expression of genes involved in inflammation and apoptosis, contributing to its neuroprotective effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to alpha-synuclein, preventing its misfolding and aggregation into amyloid fibrils . This binding interaction is crucial for its neuroprotective properties. Additionally, it may inhibit or activate specific enzymes involved in oxidative stress and inflammation, thereby modulating these pathways. Changes in gene expression related to these pathways further contribute to its therapeutic potential.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various conditions, making it suitable for long-term studies Over time, it continues to exhibit its neuroprotective effects by preventing alpha-synuclein aggregation and reducing oxidative stress
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it has been observed to provide neuroprotective effects without significant toxicity . At higher doses, there may be threshold effects leading to adverse reactions. It is essential to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential toxic effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate oxidative stress and inflammation . These interactions affect metabolic flux and metabolite levels, contributing to its overall biochemical effects. Understanding these pathways is crucial for developing targeted therapies using this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. It is transported across cell membranes and distributed to various cellular compartments . Specific transporters and binding proteins may facilitate its localization and accumulation in target tissues, enhancing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with target biomolecules and its overall biochemical effects.
Propiedades
IUPAC Name |
4-propyl-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-2-7-14-9(12-13-10(14)15)8-3-5-11-6-4-8/h3-6H,2,7H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRLGHCSTYKCRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NNC1=S)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359206 | |
| Record name | 4-propyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24806284 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
90871-45-7 | |
| Record name | 2,4-Dihydro-4-propyl-5-(4-pyridinyl)-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90871-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-propyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


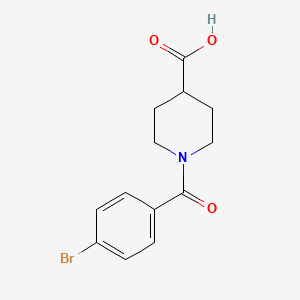
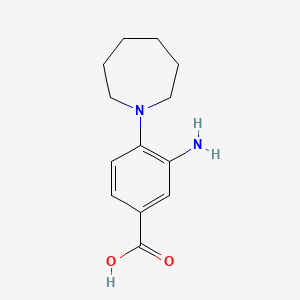
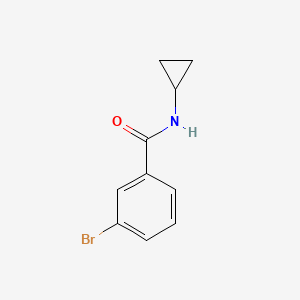
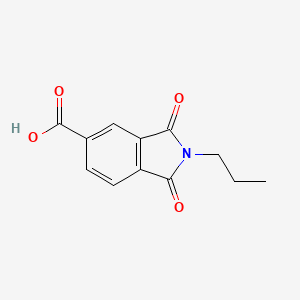
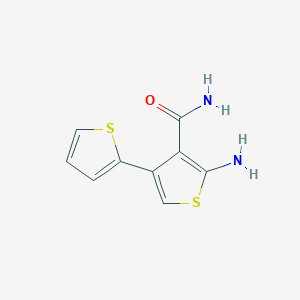

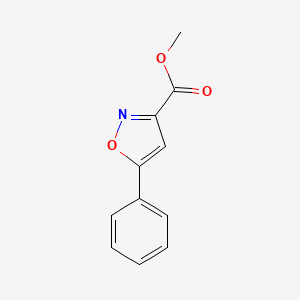
![[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1268656.png)
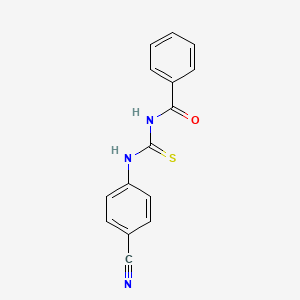
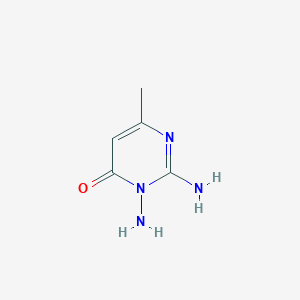
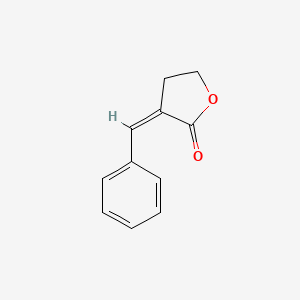
![4-allyl-5-[(4-chloro-2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1268669.png)
![1-(4-Hydroxyphenyl)-2-[(1-methyl-1H-imidazol-2-YL)thio]ethanone](/img/structure/B1268672.png)

